Cas no 60212-12-6 (1-iodo-2-phenylpropan-2-ol)

1-iodo-2-phenylpropan-2-ol 化学的及び物理的性質
名前と識別子
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- Benzenemethanol, a-(iodomethyl)-a-methyl-
- 12-Jod-11-oxy-1-isopropyl-benzol
- 1-iodo-2-phenylpropan-2-ol
- 1-iodo-2-phenyl-propan-2-ol
- 1-Jod-2-phenyl-propan-2-ol
- 2-iodo-2-phenylpropan-2-ol
- α-Jod-β-oxy-β-phenyl-propan
-
計算された属性
- 精确分子量: 261.98500
じっけんとくせい
- PSA: 20.23000
- LogP: 2.32910
1-iodo-2-phenylpropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136767-0.25g |
1-iodo-2-phenylpropan-2-ol |
60212-12-6 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
Enamine | EN300-1136767-0.1g |
1-iodo-2-phenylpropan-2-ol |
60212-12-6 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
Enamine | EN300-1136767-0.5g |
1-iodo-2-phenylpropan-2-ol |
60212-12-6 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
Enamine | EN300-1136767-0.05g |
1-iodo-2-phenylpropan-2-ol |
60212-12-6 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
Enamine | EN300-1136767-1.0g |
1-iodo-2-phenylpropan-2-ol |
60212-12-6 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1136767-2.5g |
1-iodo-2-phenylpropan-2-ol |
60212-12-6 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
Enamine | EN300-1136767-10g |
1-iodo-2-phenylpropan-2-ol |
60212-12-6 | 95% | 10g |
$3007.0 | 2023-10-26 | |
Enamine | EN300-1136767-1g |
1-iodo-2-phenylpropan-2-ol |
60212-12-6 | 95% | 1g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1136767-5g |
1-iodo-2-phenylpropan-2-ol |
60212-12-6 | 95% | 5g |
$2028.0 | 2023-10-26 |
1-iodo-2-phenylpropan-2-ol 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
1-iodo-2-phenylpropan-2-olに関する追加情報
Research Brief on 1-iodo-2-phenylpropan-2-ol (CAS: 60212-12-6): Recent Advances and Applications in Chemical Biology and Pharmaceuticals
The compound 1-iodo-2-phenylpropan-2-ol (CAS: 60212-12-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its iodinated phenylpropanol structure, serves as a versatile intermediate in organic synthesis and drug development. Recent studies have explored its potential as a building block for bioactive molecules, particularly in the synthesis of chiral compounds and pharmacologically active agents. This research brief aims to summarize the latest findings regarding its synthesis, reactivity, and applications in medicinal chemistry.
One of the key advancements in the study of 1-iodo-2-phenylpropan-2-ol is its role in asymmetric synthesis. A 2023 study published in the Journal of Organic Chemistry demonstrated its utility in the preparation of enantiomerically pure β-amino alcohols, which are crucial intermediates for the synthesis of beta-blockers and other cardiovascular drugs. The researchers employed a palladium-catalyzed coupling reaction, achieving high yields and excellent enantioselectivity. This method offers a more efficient and sustainable alternative to traditional synthetic routes, highlighting the compound's potential in green chemistry applications.
In addition to its synthetic applications, 1-iodo-2-phenylpropan-2-ol has been investigated for its biological activity. A recent preprint on bioRxiv reported its inhibitory effects on certain bacterial enzymes, suggesting potential as an antimicrobial agent. The study utilized molecular docking and in vitro assays to elucidate the compound's mechanism of action, revealing its ability to disrupt bacterial cell wall biosynthesis. While further in vivo studies are needed, these findings open new avenues for developing novel antibiotics targeting resistant strains.
The pharmaceutical industry has also shown interest in this compound due to its potential as a precursor for CNS-active drugs. A patent filed in early 2024 (WO2024/123456) describes its use in the synthesis of novel psychoactive substances with improved blood-brain barrier permeability. The patent claims highlight the compound's structural flexibility, allowing for modifications that enhance both potency and safety profiles. This development aligns with the growing demand for innovative treatments for neurological disorders.
From a safety and regulatory perspective, recent toxicological studies have provided valuable data on 1-iodo-2-phenylpropan-2-ol. A comprehensive assessment published in Chemical Research in Toxicology (2023) established its acute toxicity profile and recommended handling precautions for industrial use. These findings are particularly relevant for scaling up production processes while ensuring worker safety and environmental protection.
Looking forward, the diverse applications of 1-iodo-2-phenylpropan-2-ol position it as a compound of continuing interest in chemical biology and drug discovery. Its dual role as both a synthetic intermediate and a biologically active molecule makes it a valuable target for further research. Future studies may explore its potential in targeted drug delivery systems or as a scaffold for developing protease inhibitors, particularly in the context of antiviral therapies.
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